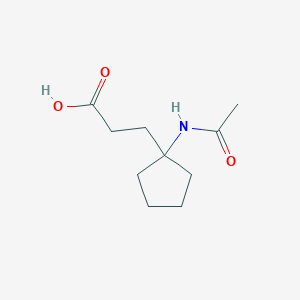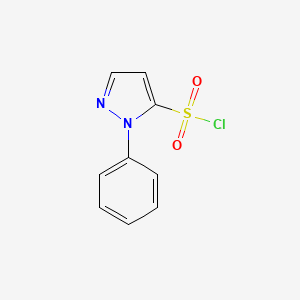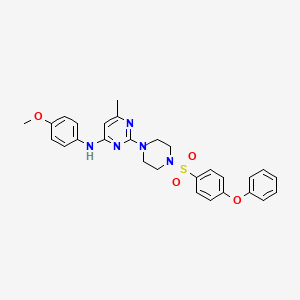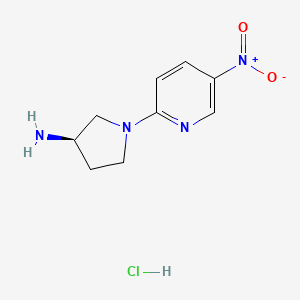![molecular formula C13H9BrFNO B2416168 4-bromo-2-{(E)-[(3-fluorophenyl)imino]methyl}phenol CAS No. 329935-95-7](/img/structure/B2416168.png)
4-bromo-2-{(E)-[(3-fluorophenyl)imino]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-bromo-2-{(E)-[(3-fluorophenyl)imino]methyl}phenol” is a biochemical used for proteomics research . It is a synthetic organic compound with a molecular formula of C13H9BrFNO and a molecular weight of 294.12 .
Synthesis Analysis
The synthesis of this compound involves the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The Schiff base was derived from this reaction and was used to synthesize a new series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes in a methanolic medium .Molecular Structure Analysis
The molecular structure of this compound was confirmed by IR and 1H-NMR spectral characterization . The Schiff base ligand and the metal (II) ions participate in coordination, resulting in a six-coordinated octahedral geometry for all these complexes .Chemical Reactions Analysis
The mechanism of excitation and emission of this compound is well understood with the help of quantum mechanical calculations . The compound was synthesized to understand the theoretical information from quantum mechanical calculation .Physical and Chemical Properties Analysis
The compound is a colorless solid and is soluble in organic solvents such as ethanol and methanol . The yield of the compound was 73.91%, and it has a melting point of over 350°C .科学的研究の応用
Metal Ion Detection and Sensing
- (Das et al., 2021) explored bromoaniline-based Schiff base chemosensors, including a derivative of 4-bromo-2-{(E)-[(3-fluorophenyl)imino]methyl}phenol, for detecting Cu2+ and Zn2+ ions. These compounds were also used to construct a molecular memory device and showed notable DNA- and human serum albumin-binding abilities.
Complex Formation with Metals
- (Takjoo et al., 2013) synthesized copper(II) and oxido-vanadium(IV) complexes using a similar compound. These complexes had distinct geometries and were characterized using various analytical methods.
- (Sheikhshoaie et al., 2015) detailed the formation of an oxido-vanadium(V) complex, providing insights into donor-atom bonding to the metal center.
- (Mapari, 2017) investigated the stability constants of mixed ligand complexes involving transition metal ions and a derivative of this compound.
Molecular Structure and Theoretical Analysis
- (Demirtaş et al., 2018) synthesized and characterized similar compounds using X-ray diffraction, IR spectroscopy, and theoretical methods.
- (Grivani et al., 2013) focused on Schiff base compounds derived from bromosalicylaldehyde, analyzing their molecular interactions and nature.
Catalytic Applications
- (Ikiz et al., 2015) explored the use of related ligands and their metal complexes in converting CO2 into cyclic carbonates, a process significant in green chemistry.
Pharmaceutical and Biological Activity
- (Karam & Hessoon, 2021) investigated the antibacterial and anti-cancer activities of a compound closely related to this compound.
将来の方向性
The future directions of this compound could involve further exploration of its biological properties. Schiff base metal complexes have a diverse spectrum of biological and pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, analgesic, anticonvulsant, antitubercular, antioxidant, and anthelmintic properties . Therefore, this compound could be used in the discovery of safe and effective therapeutic agents for the treatment of bacterial infections and cancers .
特性
IUPAC Name |
4-bromo-2-[(3-fluorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO/c14-10-4-5-13(17)9(6-10)8-16-12-3-1-2-11(15)7-12/h1-8,17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHOJRWWRXNOHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N=CC2=C(C=CC(=C2)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3'-(4-chlorophenyl)-1-(4-methylbenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2416087.png)
![6-[(2-Ethylanilino)methyl]pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B2416089.png)



![N-Ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2416096.png)


![1,8,8-trimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2416100.png)
![5-bromo-2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2416102.png)

![(E)-1-(methylsulfonyl)-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2416105.png)
![1-(1,3-Benzodioxol-5-yl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2416107.png)
